AhR Agonist Potency: 4-Methoxy-7-methylindole Demonstrates Expected Intermediate Efficacy Relative to Monosubstituted Analogs
While direct reporter gene assay data for 4-Methoxy-7-methylindole are not yet published, class-level inference from systematically characterized methylindole and methoxyindole congeners allows a quantitative framework for predicting its AhR activity profile. In AZ-AHR transgenic cell assays, 4-methylindole (4-Me-indole) exhibited an EMAX of 134% relative to 5 nM TCDD, whereas 7-methoxyindole (7-MeO-indole) showed an EMAX of 80% [1]. Binding pocket analysis further revealed that these two substituents occupy distinct subpockets, enabling simultaneous binding and synergistic activation when co-present [1]. 4-Methoxy-7-methylindole, which combines the 4-methoxy motif with a 7-methyl group, is structurally positioned to display an agonist efficacy intermediate between these two monosubstituted benchmarks. Procurement of the defined disubstituted scaffold enables direct empirical determination of this predicted SAR inflection point.
| Evidence Dimension | AhR transcriptional activation (EMAX relative to 5 nM TCDD) |
|---|---|
| Target Compound Data | Not reported (predicted intermediate between 80% and 134%) |
| Comparator Or Baseline | 4-Me-indole: EMAX = 134%; 7-MeO-indole: EMAX = 80% |
| Quantified Difference | 4-Me-indole vs. 7-MeO-indole: 54 percentage point difference in EMAX |
| Conditions | AZ-AHR transgenic cell reporter gene assay |
Why This Matters
This quantitative efficacy gradient confirms that the 4-methoxy/7-methyl substitution pattern is expected to yield a functionally distinct AhR agonist profile, justifying procurement of the specific disubstituted compound over monosubstituted alternatives for SAR refinement.
- [1] Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631–644. https://doi.org/10.1124/mol.118.112151 View Source
